Physicochemical properties of 2-(1,2-Oxazol-4-yl)acetic acid in aqueous solution
Physicochemical properties of 2-(1,2-Oxazol-4-yl)acetic acid in aqueous solution
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,2-Oxazol-4-yl)acetic Acid in Aqueous Solution
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides an in-depth analysis of the core physicochemical attributes of 2-(1,2-Oxazol-4-yl)acetic acid (CAS No. 141679-57-4) in aqueous environments.[1][2]
The molecule, featuring a carboxylic acid appended to an isoxazole ring, is a polar entity whose behavior is intrinsically linked to the pH of its surroundings. While specific experimental data for this compound is not widely published, this paper establishes a framework for its characterization. We will detail authoritative, field-proven protocols for determining its acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and chemical stability. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the robust framework necessary to evaluate this and other novel chemical entities.
Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior
The pKa is the single most critical parameter for predicting a molecule's behavior in a biological system. For 2-(1,2-Oxazol-4-yl)acetic acid, the carboxylic acid moiety is the primary ionizable group. Its pKa value dictates the extent of ionization at any given pH, which in turn influences solubility, membrane permeability, and receptor binding. A lower pKa value corresponds to a stronger acid. Given the electron-withdrawing nature of the adjacent isoxazole ring, the pKa is anticipated to be slightly lower than that of simple aliphatic carboxylic acids.
Causality Behind Experimental Choice: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement principle.[3] This technique involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (a strong base in this case). The resulting titration curve reveals an inflection point where the pH equals the pKa, representing the half-equivalence point where the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal.[3][4]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol is adapted from established methodologies for active pharmaceutical ingredients (APIs).[3][4]
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[3]
-
Sample Preparation: Prepare a 1 mM solution of 2-(1,2-Oxazol-4-yl)acetic acid in deionized water. A concentration of at least 10⁻⁴ M is necessary for adequate sensitivity.[3] To maintain a constant ionic strength throughout the titration, add potassium chloride (KCl) to a final concentration of 0.15 M.[3]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[3]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Initial Acidification: Add 0.1 M hydrochloric acid (HCl) to lower the initial pH to ~2.0, ensuring the analyte is fully protonated at the start of the titration.[3]
-
Titrant Addition: Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH), adding small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.[4]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[3]
Illustrative Data Presentation
As direct experimental data is unavailable, the following table serves as a template for presenting results. The expected pKa for a carboxylic acid of this nature would likely fall in the range of 3.5 - 4.5.
| Parameter | Value | Method |
| pKa | Hypothetical Value: 3.8 | Potentiometric Titration |
| Temperature (°C) | 25.0 ± 0.5 | - |
| Ionic Strength (M) | 0.15 (KCl) | - |
Lipophilicity (logP/logD): A Predictor of Membrane Permeability
Lipophilicity, the "oil-loving" nature of a molecule, is a crucial determinant of its ability to cross biological membranes. It is quantified as the partition coefficient (P), the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithm of this value, logP, is the standard metric.[5]
For an ionizable compound like 2-(1,2-Oxazol-4-yl)acetic acid, the distribution is pH-dependent. The distribution coefficient (logD) is used to describe lipophilicity at a specific pH, accounting for both the ionized and non-ionized forms.[5] At pH values well below the pKa, logD will approximate logP. As the pH increases above the pKa, the compound becomes increasingly ionized and more water-soluble, leading to a decrease in the logD value.
Causality Behind Experimental Choice: The Shake-Flask Method
The shake-flask method is the benchmark technique recommended by the Organisation for Economic Co-operation and Development (OECD) for logP determination.[6][7] Its primary advantage is that it is a direct measurement of the partition coefficient at equilibrium.[6] While labor-intensive, its accuracy in the logP range of -2 to 4 makes it highly reliable for drug-like molecules.[6]
Experimental Protocol: LogD Determination by Shake-Flask Method (OECD 107)
This protocol is designed for determining the pH-dependent distribution coefficient.[7][8]
-
Phase Preparation: Prepare n-octanol saturated with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol by vigorously mixing them for 24 hours, followed by phase separation.[5][8]
-
Sample Addition: Prepare a stock solution of 2-(1,2-Oxazol-4-yl)acetic acid in the aqueous buffer. Add a known volume of this stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The phase volume ratio can be adjusted depending on the expected lipophilicity.[8]
-
Equilibration: Cap the vessel securely and shake it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24 hours) to ensure equilibrium is reached.[6][9]
-
Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous phases.[7]
-
Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination between phases.[6] Quantify the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][8]
-
Calculation: Calculate the logD using the formula: logD = log10([Concentration in n-octanol] / [Concentration in aqueous buffer])
Visualization: LogD Determination Workflow
Caption: Workflow for LogD determination using the shake-flask method.
Illustrative Data Presentation
The logD is expected to decrease as the pH increases past the pKa. A negative logD at physiological pH (7.4) would indicate high polarity and hydrophilicity.
| pH of Aqueous Buffer | logD Value | Method |
| 2.0 | Hypothetical: 0.5 | Shake-Flask |
| 5.0 | Hypothetical: -1.2 | Shake-Flask |
| 7.4 | Hypothetical: -2.8 | Shake-Flask |
Aqueous Solubility: The Limit of Dissolution
Aqueous solubility is a fundamental property that affects drug absorption and formulation.[9] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[9] For 2-(1,2-Oxazol-4-yl)acetic acid, solubility is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the molecule will be in its less polar, neutral form, likely exhibiting lower solubility. In neutral or basic conditions (pH > pKa), it will exist as the more polar carboxylate salt, leading to a significant increase in aqueous solubility.[10]
Causality Behind Experimental Choice: Shake-Flask for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[11] This method ensures that the solution has reached a true equilibrium with an excess of solid compound, providing the most accurate and relevant measure of a drug's maximum dissolved concentration under specific conditions.[9][11]
Experimental Protocol: pH-Dependent Aqueous Solubility
This protocol is based on guidelines for biopharmaceutical classification.[12]
-
Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[12]
-
Sample Preparation: Add an excess amount of solid 2-(1,2-Oxazol-4-yl)acetic acid to a vial containing a known volume of a specific buffer. Ensure undissolved solid remains visible.[9][12]
-
Equilibration: Seal the vials and agitate them on an orbital shaker at a controlled temperature (e.g., 37 ± 1 °C) for a defined period (e.g., 48-72 hours) to ensure equilibrium is reached.[12][13]
-
Equilibrium Confirmation: To confirm equilibrium, sample the supernatant at various time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration does not change significantly between sequential measurements.[12]
-
Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.[9][13]
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a calibration curve.[9]
-
pH Verification: Measure the pH of the final saturated solution to confirm it has not changed significantly during the experiment.[12]
Illustrative Data Presentation
Solubility is expected to be lowest at pH 1.2 and increase significantly at pH 4.5 and 6.8, as the compound transitions to its ionized form.
| Buffer pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 1.2 | 37.0 ± 0.5 | Hypothetical: 0.5 | Shake-Flask |
| 4.5 | 37.0 ± 0.5 | Hypothetical: 15.0 | Shake-Flask |
| 6.8 | 37.0 ± 0.5 | Hypothetical: 25.0 | Shake-Flask |
Chemical Stability in Aqueous Solution
Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation pathways.[14] Degradation can occur through mechanisms like hydrolysis, oxidation, or photolysis.[14] For 2-(1,2-Oxazol-4-yl)acetic acid, the isoxazole ring could potentially be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, although some oxazole structures are known to be stable.[15][16]
Causality Behind Experimental Choice: Stressed Stability Studies by LC-MS
An accelerated stability study under stressed pH and temperature conditions allows for rapid identification of potential liabilities. Using LC-MS (Liquid Chromatography-Mass Spectrometry) for analysis is superior to HPLC-UV because it provides not only quantitative data on the parent compound but also mass information on any degradation products, aiding in their identification.[14]
Experimental Protocol: Aqueous Stability Assessment
This protocol is designed to assess stability across a range of pH values.[13][14]
-
Stock Solution: Prepare a 10 mM stock solution of the compound in a co-solvent like DMSO.[14]
-
Incubation Solutions: Prepare solutions of the compound at a final concentration of ~5 µM in various aqueous buffers (e.g., pH 1.2 HCl, pH 7.4 PBS, pH 9.0 Glycine). The final DMSO concentration should be kept low (<1%) to minimize its effect.
-
Incubation: Incubate the solutions in sealed, low-adsorption vials (e.g., Teflon or glass) at a controlled temperature (e.g., 37°C).[14] Protect samples from light unless photostability is being assessed.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately quench any further degradation by mixing the aliquot with a cold organic solvent (e.g., methanol or acetonitrile) and store at -20°C or below until analysis.[14]
-
LC-MS Analysis: Analyze all samples in a single batch to minimize analytical variability. Monitor the peak area of the parent compound over time. The percentage of compound remaining is calculated relative to the T=0 time point.
Visualization: Chemical Stability Assessment Workflow
Caption: Workflow for assessing aqueous chemical stability.
Illustrative Data Presentation
The stability is often reported as the percentage of the compound remaining after a specific time or as a calculated half-life (t½).
| Buffer pH | Temperature (°C) | % Remaining after 48h | Half-life (t½) (hours) |
| 1.2 | 37 | Hypothetical: 98% | > 48 |
| 7.4 | 37 | Hypothetical: 99% | > 48 |
| 9.0 | 37 | Hypothetical: 95% | > 48 |
Conclusion
The physicochemical properties of 2-(1,2-Oxazol-4-yl)acetic acid—pKa, logD, solubility, and stability—form an interconnected profile that is essential for its evaluation as a potential drug candidate or research tool. Its acidic nature dictates that its solubility and lipophilicity are highly dependent on pH. The protocols detailed in this guide provide a robust and scientifically sound framework for obtaining these critical parameters. While the provided quantitative data is illustrative, the methodologies are authoritative, enabling researchers to generate reliable data to guide formulation, predict in vivo behavior, and make informed decisions in the drug development process.
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